(2,3,5-Trifluorophenyl)methanamine hydrochloride physical properties
(2,3,5-Trifluorophenyl)methanamine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (2,3,5-Trifluorophenyl)methanamine Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Structural Significance and Analytical Imperative of (2,3,5-Trifluorophenyl)methanamine Hydrochloride
(2,3,5-Trifluorophenyl)methanamine hydrochloride, a fluorinated benzylamine derivative, serves as a critical building block in modern organic synthesis and pharmaceutical research.[1] The strategic placement of three fluorine atoms on the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are paramount in drug discovery, where fluorination can enhance pharmacokinetic and pharmacodynamic profiles.[1] As a hydrochloride salt, the compound exhibits increased aqueous solubility and stability, making it highly suitable for various synthetic manipulations and for use in pharmaceutical formulations.[1]
A comprehensive understanding of its physical properties is not merely an academic exercise; it is the foundational data upon which all subsequent research and development are built. For the medicinal chemist, this data informs reaction conditions and purification strategies. For the formulation scientist, it dictates solvent selection, stability testing, and dosage form design. This guide provides an in-depth analysis of the core physical properties of (2,3,5-Trifluorophenyl)methanamine hydrochloride, outlines authoritative experimental protocols for their determination, and explains the causal relationships between its structure and its macroscopic characteristics.
Section 1: Chemical Identity and Core Physicochemical Properties
The fundamental identity of a compound is established by its chemical formula, molecular weight, and unique identifiers. These core properties are the first point of reference in any laboratory setting.
| Property | Value | Source |
| Chemical Name | (2,3,5-Trifluorophenyl)methanamine hydrochloride | N/A |
| Synonyms | 2,3,5-Trifluorobenzylamine HCl | [1] |
| CAS Number | 643088-06-6 | [2] |
| Molecular Formula | C₇H₆F₃N·HCl | [1][2] |
| Molecular Weight | 197.59 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
Causality Insight: The conversion of the free amine (a liquid at room temperature) to its hydrochloride salt is a deliberate and crucial step. The protonation of the basic amine nitrogen creates an ionic ammonium salt. This ionic character is directly responsible for its solid-state form at ambient temperatures and its enhanced solubility in polar protic solvents like water, which is a significant advantage over the sparingly soluble free amine base.
Section 2: The Spectroscopic Profile: A Structural Blueprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While specific spectra for this exact compound are not publicly cataloged, we can infer the expected features based on its structure and data from closely related analogs.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is expected to show three distinct regions.
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Aromatic Region (approx. 7.0-7.8 ppm): Two signals corresponding to the two aromatic protons. These signals will exhibit complex splitting patterns (multiplets) due to both proton-proton (H-H) coupling and proton-fluorine (H-F) coupling.
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Methylene Protons (approx. 4.1 ppm): A signal for the two benzylic protons (-CH₂-). This signal may appear as a triplet due to coupling with the adjacent fluorine atom, or as a more complex multiplet.
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Ammonium Protons (approx. 8.5-9.5 ppm): A broad singlet corresponding to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace water in the solvent.
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¹³C NMR: The carbon NMR will provide information on the carbon environment, with signals for the aromatic carbons and the benzylic carbon. The key feature will be the large C-F coupling constants, which are diagnostic for fluorinated aromatic systems.
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¹⁹F NMR: This experiment would show three distinct signals for the three non-equivalent fluorine atoms on the benzene ring, providing definitive proof of the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
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N-H Stretch (2800-3100 cm⁻¹): A strong, broad absorption band characteristic of the ammonium salt (R-NH₃⁺).
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Aromatic C-H Stretch (3000-3100 cm⁻¹): Medium to weak bands.
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C-F Stretch (1100-1350 cm⁻¹): Strong, sharp absorption bands, which are highly characteristic of the carbon-fluorine bonds.
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Aromatic C=C Bending (1450-1600 cm⁻¹): Multiple sharp bands of variable intensity.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the parent molecule. Under Electron Ionization (EI), the spectrum would likely show the molecular ion of the free amine (C₇H₆F₃N) at m/z ≈ 161.05, as the HCl is typically lost during ionization. The fragmentation pattern would be expected to show loss of NH₂ to give the trifluorobenzyl cation.
Section 3: Experimental Methodologies for Physical Property Determination
To ensure data integrity and reproducibility, standardized protocols must be employed. The following section details the methodologies for characterizing a new batch of (2,3,5-Trifluorophenyl)methanamine hydrochloride.
Workflow for Comprehensive Physical Characterization
The following diagram outlines a logical workflow for the complete physical and structural verification of the target compound.
Caption: Workflow for the physical and structural characterization.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline compound, while impurities depress and broaden the melting range.
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Sample Preparation: Finely grind a small amount (2-3 mg) of the white crystalline solid using a mortar and pestle.
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Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
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Measurement:
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Set a rapid heating ramp (10-15 °C/min) to determine an approximate melting range.
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Allow the apparatus to cool.
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Using a new sample, set a slow heating ramp (1-2 °C/min) starting approximately 15 °C below the approximate melting point.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two values is the melting range.
Protocol: Solubility Assessment
Causality: The principle of "like dissolves like" governs solubility. The ionic nature of the hydrochloride salt predicts high solubility in polar solvents, while the fluorinated aromatic ring contributes lipophilic character, allowing for some solubility in less polar organic solvents.
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Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Hexanes).
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Qualitative Test:
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To a series of small test tubes, add ~10 mg of the compound.
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Add 1 mL of a selected solvent to each tube.
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Agitate vigorously (vortex) for 60 seconds.
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Visually classify as: Freely Soluble (clear solution), Sparingly Soluble (some solid remains), or Insoluble (majority of solid remains).
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Quantitative Test (for key solvents):
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Prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., 5 mL of water) in a sealed vial.
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Agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.
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Filter the solution through a 0.45 µm syringe filter to remove undissolved solid.
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Prepare a series of dilutions of the clear filtrate and analyze by a suitable method (e.g., UV-Vis spectroscopy or HPLC) against a standard curve to determine the final concentration (mg/mL).
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Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,3,5-Trifluorobenzylamine hydrochloride, 10 g, CAS No. 643088-06-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE(57981-02-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR [m.chemicalbook.com]
